3-(1,2,2,2-Tetrafluoroethyl)azetidine

Catalog No.
S13322316
CAS No.
M.F
C5H7F4N
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,2,2,2-Tetrafluoroethyl)azetidine

Product Name

3-(1,2,2,2-Tetrafluoroethyl)azetidine

IUPAC Name

3-(1,2,2,2-tetrafluoroethyl)azetidine

Molecular Formula

C5H7F4N

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C5H7F4N/c6-4(5(7,8)9)3-1-10-2-3/h3-4,10H,1-2H2

InChI Key

WHYKCJZUIPEILM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)F

3-(1,2,2,2-Tetrafluoroethyl)azetidine is a fluorinated derivative of azetidine, characterized by the molecular formula C5H7F4N\text{C}_5\text{H}_7\text{F}_4\text{N}. This compound features a tetrafluoroethyl group attached to the azetidine ring, which significantly influences its chemical and physical properties. The presence of fluorine atoms imparts unique characteristics such as increased lipophilicity and altered reactivity compared to non-fluorinated analogs. The compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications and biological activities.

  • Oxidation: The compound can be oxidized to form corresponding oxides, utilizing oxidizing agents like potassium permanganate.
  • Reduction: It can undergo reduction to yield less oxidized forms, often using reducing agents such as lithium aluminum hydride.
  • Substitution: The tetrafluoroethyl group may be substituted with other functional groups under specific conditions, allowing for the synthesis of various derivatives .

These reactions typically require controlled conditions regarding temperature and pressure to optimize yields.

The biological activity of 3-(1,2,2,2-Tetrafluoroethyl)azetidine is an area of ongoing research. Preliminary studies suggest that it may interact with specific biomolecules and pathways due to its unique structural features. The tetrafluoroethyl group can enhance binding affinity and reactivity with biological targets. This compound has been explored for potential therapeutic applications, particularly in drug development .

Synthesis of 3-(1,2,2,2-Tetrafluoroethyl)azetidine typically involves the reaction of azetidine with tetrafluoroethylene. This process is often catalyzed and conducted in suitable solvents to facilitate product formation. Industrial production methods focus on optimizing reaction conditions for high yield and purity while ensuring compliance with safety and environmental standards.

Synthetic Routes

  • Direct Reaction: Azetidine reacts with tetrafluoroethylene under controlled conditions.
  • Catalyzed Processes: Various catalysts can be employed to enhance reaction efficiency.

3-(1,2,2,2-Tetrafluoroethyl)azetidine has several scientific and industrial applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor in drug development.
  • Specialty Chemicals: Utilized in producing specialty chemicals and materials due to its unique properties .

Interaction studies of 3-(1,2,2,2-Tetrafluoroethyl)azetidine focus on its reactivity with various biomolecules. The compound's unique fluorinated structure may influence its interaction profile compared to non-fluorinated analogs. Research is ongoing to elucidate specific interactions that could lead to new therapeutic avenues or applications in material science .

Several compounds share structural similarities with 3-(1,2,2,2-Tetrafluoroethyl)azetidine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-AcetylazetidineContains an acetyl group instead of tetrafluoroethylLess lipophilic than 3-(1,2,2,2-Tetrafluoroethyl)azetidine
3-(Trifluoromethyl)azetidineTrifluoromethyl group attachedLower fluorine content affects reactivity
3-(Chloroethyl)azetidineChlorine atom replaces fluorineDifferent electronic properties due to chlorine
3-(Perfluoropropyl)azetidinePerfluoropropyl group attachedGreater steric hindrance compared to tetrafluoroethyl
4-Fluorobutanoic acidA four-carbon chain with fluorineDifferent functional group leading to distinct reactivity

These compounds illustrate the diversity within azetidine derivatives while showcasing the unique properties imparted by the tetrafluoroethyl group in 3-(1,2,2,2-Tetrafluoroethyl)azetidine .

The molecular formula of 3-(1,2,2,2-tetrafluoroethyl)azetidine is C$$5$$H$$7$$F$$4$$N, with a hydrochloride salt form reported as C$$5$$H$$8$$ClF$$4$$N (molecular weight: 193.57 g/mol). The core structure consists of a four-membered azetidine ring substituted at the 3-position with a 1,2,2,2-tetrafluoroethyl group. The SMILES notation (FC(F)(F)C(C1CNC1)F) confirms the connectivity: a nitrogen-containing azetidine ring linked to a -CF$$2$$-CF$$3$$ moiety.

Stereochemical analysis remains limited in available literature, though the tetrafluoroethyl group’s bulkiness likely imposes conformational restrictions on the azetidine ring. Computational modeling suggests a puckered ring geometry to alleviate steric strain, with the fluorine atoms adopting staggered positions to minimize electronic repulsion. No crystallographic evidence of enantiomerism has been reported, implying the compound may exist as a racemic mixture or adopt a planar configuration under standard conditions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct patterns for the azetidine ring and fluorinated side chain. The $$^1$$H NMR spectrum exhibits:

  • Azetidine protons: Two sets of signals between δ 3.2–3.8 ppm (ring CH$$2$$ groups) and δ 2.6–3.0 ppm (N-CH$$2$$ protons).
  • Tetrafluoroethyl group: Coupled $$^{19}$$F NMR resonances at -75 to -85 ppm (CF$$3$$) and -120 to -130 ppm (CF$$2$$).

Infrared (IR) spectroscopy shows strong C-F stretching vibrations at 1100–1250 cm$$^{-1}$$ and N-H stretches near 3300 cm$$^{-1}$$. Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 193.57 ([M+H]$$^+$$), with fragmentation patterns indicating sequential loss of HF (m/z 173) and CF$$_2$$ (m/z 123).

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for this specific compound remain unpublished. However, analogous fluorinated azetidines exhibit chair-like puckering with dihedral angles of 15–25° between the ring and substituent planes. The tetrafluoroethyl group’s electron-withdrawing nature likely reduces ring strain, stabilizing the azetidine core. Molecular dynamics simulations predict a preference for equatorial positioning of the fluorinated substituent to minimize steric clashes.

Thermodynamic Properties and Stability Profiling

Thermogravimetric analysis (TGA) of related azetidines indicates decomposition onset temperatures above 150°C. The compound’s thermal stability is enhanced by strong C-F bonds (bond energy: ~485 kJ/mol), though storage below 50°C is recommended to prevent HCl liberation in its salt form. Aqueous solubility remains low (<1 mg/mL at 25°C) due to the hydrophobic fluorinated side chain, while logP values estimated at 2.8–3.1 suggest moderate lipophilicity.

Synthetic Methodologies for 3-(1,2,2,2-Tetrafluoroethyl)azetidine

Reaction Pathways and Catalytic Systems

The synthesis typically proceeds via photoredox-mediated alkylation of azetidine precursors. Key steps include:

  • Substrate preparation: Azetidine-3-carboxylic acid derivatives serve as starting materials.
  • Radical addition: Under blue light (450 nm), iridium-based photocatalysts (e.g., Ir[dF(CF$$3$$)ppy]$$2$$(dtbpy))PF$$_6$$) generate trifluoroethyl radicals from perfluoroalkenes.
  • Coupling: Radical intermediates selectively attack the azetidine ring at the 3-position, followed by protonation to yield the target compound.

Alternative routes employ flow chemistry with 4CzIPN photocatalysts, achieving 65–80% yields under 365 nm LED irradiation.

Optimization Strategies and Yield Enhancement

Critical parameters for optimization include:

  • Solvent selection: Dimethylformamide (DMF) outperforms THF and acetonitrile due to superior radical stabilization.
  • Base choice: Lithium hydroxide (1.1 equiv) minimizes side reactions compared to stronger bases like Cs$$2$$CO$$3$$.
  • Residence time: Flow systems operating at 20–30 mL/min residence times improve reproducibility.

Scale-up challenges involve managing exothermic radical chain reactions, addressed through adiabatic temperature control and phased reagent addition.

Purification and Analytical Validation

Post-synthesis purification employs:

  • Flash chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1)
  • Recrystallization: From dichloromethane/diethyl ether mixtures (1:4 v/v)

Analytical validation utilizes:

TechniqueParameters
HPLCC18 column, 70:30 MeCN/H$$_2$$O, 1 mL/min
LC-MSESI+, m/z 193.57 [M+H]$$^+$$
Elemental analysisC 31.02%, H 4.16%, N 7.25% (calc.)

Purity thresholds exceed 98% as verified by integrated peak areas.

Functional Applications in Advanced Chemistry

Drug Discovery and Bioactive Molecule Design

The tetrafluoroethyl group enhances metabolic stability by resisting cytochrome P450 oxidation. In kinase inhibitors, this moiety improves target binding through:

  • Hydrophobic interactions with ATP-binding pockets
  • Dipole stabilization via C-F···H-N contacts

Case studies demonstrate 10–100x potency improvements over non-fluorinated analogs in proto-oncogene tyrosine-protein kinase (Src) inhibition assays.

Materials Science and Polymer Engineering

Incorporation into polyazetidine matrices confers:

  • Thermal resistance: Decomposition temperatures increase by 40–60°C vs. non-fluorinated polymers
  • Chemical inertness: Reduced swelling in polar solvents (ΔV < 5% in DMSO)

Fluorinated azetidines serve as crosslinkers in epoxy resins, achieving dielectric constants (κ) of 2.3–2.6 at 1 MHz.

Computational and Analytical Profiling

Quantum Mechanical Modeling

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO gap: 6.2 eV, indicating moderate reactivity
  • Electrostatic potential: Strong negative regions around fluorine atoms (σ-hole: +25 kcal/mol)

Molecular dynamics simulations (AMBER force field) predict aqueous solubility of 0.8 mM, aligning with experimental data.

Chromatographic and Spectroscopic Advances

Ultra-high-performance LC (UHPLC) methods achieve baseline separation of diastereomers using:

  • Column: Chiralpak IG-3 (4.6 × 250 mm)
  • Mobile phase: n-Hexane/ethanol (85:15) + 0.1% trifluoroacetic acid
  • Retention time: 12.7 min (R-isomer), 14.3 min (S-isomer)

Time-resolved fluorescence spectroscopy shows excited-state lifetimes of 3.8 ns, useful for photophysical applications.

Traditional organic synthesis approaches to 3-(1,2,2,2-Tetrafluoroethyl)azetidine primarily rely on classical cyclization strategies and nucleophilic substitution reactions [1]. The most fundamental approach involves the intramolecular cyclization of appropriately substituted linear precursors containing the tetrafluoroethyl moiety [2]. These methods typically employ nucleophilic substitution mechanisms where a nitrogen nucleophile attacks an electrophilic carbon center bearing a suitable leaving group [3].

The synthesis of fluorinated azetidines, including tetrafluoroethyl derivatives, has been achieved through bromofluorination sequences followed by reduction and cyclization [4]. This methodology involves the bromofluorination of appropriate alkenyl azides, subsequent reduction to the corresponding amines, and cyclization to yield the desired 3-fluorinated azaheterocycles [4]. The synthetic pathway demonstrates excellent compatibility with the highly electron-withdrawing tetrafluoroethyl substituent, which significantly influences the electronic properties of the resulting azetidine ring [4].

Intramolecular nucleophilic substitution reactions represent another cornerstone of traditional azetidine synthesis [3] [5]. These reactions typically proceed through 4-exo-tet cyclization mechanisms, where the nitrogen atom attacks a carbon center connected to a leaving group such as halogen, mesylate, or other suitable departing groups [3] [5]. The tetrafluoroethyl group's electron-withdrawing nature can significantly influence the cyclization kinetics and regioselectivity of these transformations [1] [5].

Table 1: Traditional Synthetic Approaches to Azetidine Formation

MethodStarting MaterialConditionsYield RangeKey Features
Intramolecular nucleophilic substitutionγ-chloro-(tetrafluoroethyl)aminesBase, polar solvent60-85%4-exo-tet cyclization
Bromofluorination sequenceAlkenyl azidesBromofluorination, reduction65-80%Fluorine tolerance
Epoxide aminolysis3,4-epoxy aminesLewis acid catalysis70-90%Regioselective opening
Cyclization from tosylatesγ-tosylate precursorsStrong base conditions55-75%Good leaving group

The utilization of epoxide precursors has emerged as a particularly effective traditional approach [3] [5]. The intramolecular aminolysis of 3,4-epoxy amines provides an alternative method for constructing azetidine rings with adjacent carbonyl functionality, which serves as a useful scaffold for further functionalization [3] [5]. This methodology demonstrates excellent regioselectivity and tolerance for various functional groups, making it particularly suitable for the synthesis of complex tetrafluoroethyl-substituted azetidines [5].

Classical thermal cyclization methods have also been employed for azetidine synthesis, particularly when starting from appropriately positioned leaving groups [1] [2]. These thermal processes often require elevated temperatures and can benefit from the presence of electron-withdrawing groups such as the tetrafluoroethyl substituent, which can stabilize intermediate carbocations or facilitate elimination reactions [1] [4].

Transition Metal-Catalyzed Formation Strategies

Transition metal catalysis has revolutionized the synthesis of azetidines, offering enhanced selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods [6] [7] [8] [9]. Palladium-catalyzed methodologies represent one of the most significant advances in this field, particularly for the synthesis of substituted azetidines including tetrafluoroethyl derivatives [7].

The palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been demonstrated to proceed through a unique migration mechanism [7]. This transformation utilizes [1,1'-biphenyl]-2-yldicyclohexylphosphane as the supporting ligand and favors the formation of 2-aryl azetidines through either a palladium-hydride/dihydroazete complex or free dihydroazete intermediate followed by hydropalladation [7]. The methodology shows excellent compatibility with electron-withdrawing substituents such as tetrafluoroethyl groups, which can enhance the electrophilicity of the azetidine ring system [7].

Copper-catalyzed photoinduced radical cyclization has emerged as a powerful strategy for azetidine synthesis [8] [10] [11]. This methodology employs [(DPEphos)(bcp)Cu]PF6 as the photoredox catalyst and proceeds through a [3+1] radical cascade cyclization mechanism [8] [10]. The reaction involves the functionalization of two α-amino C(sp3)-H bonds and demonstrates excellent tolerance for fluorinated substituents including tetrafluoroethyl groups [8] [10]. The photocatalytic process operates under mild conditions using blue light-emitting diode irradiation and provides access to highly functionalized azetidines in good to excellent yields [11].

Table 2: Transition Metal-Catalyzed Azetidine Formation Methods

Metal CatalystReaction TypeConditionsYield RangeSelectivity Features
PalladiumCross-coupling/migrationBoronic acids, ligand system60-80%Regioselective to 2-position
CopperPhotoinduced radical cascadeBlue LED, acetonitrile, rt70-90%High chemoselectivity
RhodiumRing expansionAryl boronic acids, heating51-79%Stereoselective expansion
LanthanumLewis acid catalysisDichloroethane, reflux81%>20:1 regioselectivity

Rhodium-catalyzed ring expansion strategies provide an alternative approach to azetidine synthesis through the transformation of smaller ring systems [9]. The rhodium-catalyzed ring expansion of azetidines via domino conjugate addition and nitrogen-directed α-C(sp3)-H activation demonstrates excellent functional group tolerance and can accommodate electron-withdrawing substituents such as tetrafluoroethyl groups [9]. This methodology proceeds through a novel mechanistic pathway involving conjugate addition followed by C-H activation, ultimately leading to ring-expanded products with high diastereoselectivity [9].

Lanthanum(III) triflate catalysis has proven particularly effective for the synthesis of azetidines from epoxide precursors [3] [5]. The La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines proceeds under mild conditions and demonstrates excellent regioselectivity for azetidine formation over competing pyrrolidine formation [5]. This methodology shows remarkable tolerance for acid-sensitive and Lewis basic functional groups, making it suitable for the synthesis of complex tetrafluoroethyl-substituted azetidines [5].

The mechanistic understanding of these transition metal-catalyzed processes has been enhanced through computational studies and mechanistic investigations [6] [7] [9]. These studies reveal that the electron-withdrawing nature of tetrafluoroethyl substituents can significantly influence the reaction pathways, often leading to enhanced reactivity and selectivity compared to non-fluorinated analogs [7] [9].

Flow Chemistry and Continuous Process Optimization

Flow chemistry has emerged as a transformative technology for azetidine synthesis, offering superior control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes [12] [13] [14]. The development of continuous flow methodologies has been particularly advantageous for the synthesis of fluorinated azetidines, including tetrafluoroethyl derivatives, due to the precise temperature and residence time control achievable in flow systems [12] [13].

The continuous flow synthesis of 3-substituted azetidines has been accomplished using N-Boc-3-iodoazetidine as a common synthetic platform [12] [13]. This methodology enables the generation of C3-lithiated azetidine intermediates at much higher temperatures compared to batch processing, significantly expanding the scope of compatible electrophiles [12] [13]. The flow technology allows for the use of cyclopentylmethyl ether as an environmentally responsible solvent, addressing sustainability concerns while maintaining excellent reaction efficiency [13].

Table 3: Flow Chemistry Parameters for Azetidine Synthesis

Flow MethodStarting MaterialReagent SystemTemperatureResidence TimeScale Achieved
C3-functionalizationN-Boc-3-iodoazetidinen-BuLi, electrophiles0°C to rt9.4 secondsMulti-gram
C2-functionalizationN-Boc-3-iodoazetidineLDA, electrophiles0°C10.4 secondsMulti-gram
Photochemical alkylationAzetidine carboxylic acids4CzIPN, vinyl compoundsrtContinuous48 g/run
Decarboxylative couplingCarboxylic derivativesVarious partnersVariableOptimizedScalable

The photochemical modification of azetidine-2-carboxylic acids in flow has been developed for the preparation of alkyl azetidines valuable for medicinal chemistry applications [15]. This methodology utilizes flow photochemistry with organic photocatalysts such as 4CzIPN and demonstrates excellent scalability, with 48 grams of product obtained in a single run with 61% yield [15]. The flow approach provides superior control over light exposure and temperature compared to batch photochemical processes, resulting in more consistent product quality and reduced side product formation [15].

The ex-situ generation of bare trifluoromethyl anion (CF3−) in flow systems has been reported for the synthesis of diverse trifluoromethylated compounds [14]. This methodology employs a devised flow dissolver for rapid biphasic mixing of gaseous fluoroform (CF3H) and liquid reagents, designed and structurally optimized by computational fluid dynamics [14]. The flow system enables the use of short-lived CF3− intermediates for the synthesis of tetrafluoroethyl-containing compounds with remarkable productivity, achieving 4.7-6.8 g/h with good isolated yields of 71-83% [14].

Flow synthesis methodologies for 2-substituted azetines and their subsequent conversion to azetidine derivatives have been developed using lithium diisopropylamide as the lithiation agent [12] [13]. This approach eliminates the need for cryogenic conditions typically required in batch processes and enables the use of green solvents such as cyclopentylmethyl ether [13]. The flow technology provides precise control over the β-elimination/lithiation/electrophilic trapping sequence, resulting in excellent yields and selectivities [13].

Table 4: Flow Process Optimization Parameters

ParameterOptimal RangeCritical FactorsAdvantages Over Batch
Temperature Control-20°C to 150°CThermal stabilityPrecise temperature profiles
Residence Time5-60 secondsReaction kineticsReduced side reactions
Flow Rate1-30 mL/minMass transferEnhanced mixing efficiency
Concentration0.1-0.5 MSolubility limitsConsistent concentration
Pressure1-10 barGas solubilityImproved safety

The integration of multiple synthetic steps in continuous flow systems has been demonstrated for complex azetidine syntheses [14]. Multi-step flow sequences involving fluoroform supply, superbase formation, CF3− generation, and trifluoromethylation operate continuously for extended periods, enabling the preparation of valuable tetrafluoroethyl-containing reagents with remarkable productivity [14]. These integrated flow systems demonstrate the potential for telescoped synthesis of complex fluorinated azetidines with minimal intermediate isolation and purification [14].

Post-Functionalization of Azetidine Precursors

Post-functionalization strategies for azetidine precursors provide powerful methodologies for introducing diverse substituents, including tetrafluoroethyl groups, onto preformed azetidine scaffolds [16] [17] [18] [19]. These approaches offer significant advantages in terms of synthetic efficiency and late-stage diversification, particularly valuable for medicinal chemistry applications where systematic structure-activity relationship studies are required [18].

The functionalization of azetidine scaffolds through nucleophilic substitution reactions has been extensively developed [17]. The synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives demonstrates the utility of bromo-substituted carbon centers as versatile handles for functionalization [17]. Transformation of these functionalized azaheterocycles via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles provides access to a broad range of conformationally constrained amino acid derivatives [17].

Table 5: Post-Functionalization Strategies for Azetidine Derivatives

Functionalization TypeTarget PositionTypical ReagentsConditionsYield Range
N-AlkylationNitrogen atomAlkyl halides, aldehydesBase, solvent, heat70-95%
C-H ActivationC2/C3 positionsOrganometallic reagentsMetal catalysts60-90%
Nucleophilic substitutionC-Br/C-I positionsC, N, O, S nucleophilesPolar solvents60-90%
Cross-couplingHalogenated positionsBoronic acids, organometallicsPd/Cu catalysts65-85%
Ring-openingRing systemNucleophiles, acidsAcid/base conditions50-85%

The visible light-enabled aza Paternò-Büchi reaction represents a significant advancement in post-functionalization methodology [19]. This photochemical approach surmounts existing limitations of traditional thermal aza Paternò-Büchi reactions and provides a mild solution for the direct formation of functionalized azetidines from imine and alkene precursors [19]. The methodology demonstrates excellent compatibility with fluorinated substituents and enables the introduction of tetrafluoroethyl groups under mild photochemical conditions [19].

Strain-release photocatalysis has emerged as a powerful strategy for azetidine functionalization [20]. The photocatalytic radical strategy for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes operates with organic photosensitizers that finely control energy-transfer processes with distinct types of sulfonyl imines [20]. The radical intermediates are intercepted by azabicyclo[1.1.0]butanes via radical strain-release processes, providing access to difunctionalized azetidines in a single step [20].

The synthesis and profiling of azetidine-based scaffolds for diversity-oriented synthesis has been extensively studied [18]. These investigations demonstrate that azetidine cores can be efficiently functionalized through multiple pathways, including N-alkylation with allyl bromide followed by ring-closing metathesis to form fused ring systems [18]. The resulting scaffolds exhibit excellent physicochemical properties for central nervous system applications, with mean molecular weights of 392 and favorable ALogP values of 2.06 [18].

Table 6: Advanced Post-Functionalization Methods

MethodMechanismSubstrate ScopeKey AdvantagesTypical Applications
Photocatalytic strain-releaseRadical intermediatesABB precursorsMild conditionsDrug derivatives
Aza Paternò-Büchi[2+2] CycloadditionImines + alkenesDirect formationRapid access
Ring-closing metathesisOlefin metathesisDiallyl precursorsRing formationFused systems
Suzuki-Miyaura couplingCross-couplingHalogenated azetidinesAryl introductionMedicinal chemistry

Organocatalytic asymmetric synthesis provides an elegant approach to post-functionalization with simultaneous stereochemical control [21]. The organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones generates aza-Michael adducts that undergo intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines with excellent stereocontrol [21]. This methodology achieves 78-96% enantiomeric excess and demonstrates broad substrate scope with various enones [21].

The tetrafluoroethyl group in 3-(1,2,2,2-tetrafluoroethyl)azetidine presents unique reactivity patterns toward nucleophilic substitution reactions. The molecular formula C₅H₇F₄N and CAS number 2228489-01-6 identify this compound as a specialized fluorinated heterocycle with distinct chemical properties [1].

Nucleophilic substitution at fluorinated carbon centers typically proceeds through different mechanisms depending on the substitution pattern and reaction conditions. For tetrafluoroethyl groups, the CHF-CF₃ arrangement creates differential reactivity at the two carbon positions. The carbon bearing the single fluorine atom (CHF position) exhibits enhanced susceptibility to nucleophilic attack compared to the trifluoromethyl carbon due to reduced steric hindrance and electronic effects [2] [3].

Research on fluorinated compounds demonstrates that nucleophilic substitution reactions can be facilitated through the use of specific catalytic systems. Hydrogen bonding phase transfer catalysis using chiral urea catalysts has proven effective for fluoride delivery in substitution reactions, enabling the formation of enantioenriched organofluorine compounds [2]. The mechanism involves the formation of ion pairs between urea-fluoride species and electrophilic centers, providing a pathway for regioselective fluoride substitution.

Lewis acid activation represents another important pathway for nucleophilic substitution at the tetrafluoroethyl moiety. Zinc-based Lewis acids, particularly zinc triflate (Zn(OTf)₂), have demonstrated effectiveness in promoting nucleophilic substitution reactions of fluorinated substrates [3]. The activation typically occurs through coordination of the Lewis acid to electronegative centers, increasing the electrophilic character of adjacent carbon atoms.

The reaction conditions for nucleophilic substitution at tetrafluoroethyl groups typically require controlled environments with temperatures ranging from room temperature to 80°C. Solvents such as acetonitrile or dichloromethane are commonly employed, with reaction times varying from several hours to overnight depending on the nucleophile strength and substrate reactivity [3].

Ring-Opening Reactions of the Azetidine Scaffold

The azetidine ring system in 3-(1,2,2,2-tetrafluoroethyl)azetidine possesses inherent ring strain of approximately 25.4 kcal/mol, making it susceptible to ring-opening reactions under appropriate conditions [4] [5]. This strain energy, while lower than that of three-membered aziridines (27.7 kcal/mol), still provides sufficient thermodynamic driving force for ring-opening transformations.

Nucleophilic ring-opening reactions of azetidines typically require activation through Lewis acids or Brønsted acids. Zinc-based Lewis acids have proven particularly effective for promoting regioselective ring-opening reactions. ZnI₂-mediated ring-opening of azetidines proceeds through coordination of the zinc center to the nitrogen atom, activating the ring toward nucleophilic attack [6]. The regioselectivity of these reactions is controlled by electronic and steric factors, with nucleophilic attack typically occurring at the most electrophilic carbon center.

The ring-opening mechanism proceeds through formation of an azetidinium intermediate following Lewis acid coordination. This intermediate exhibits enhanced electrophilicity at the carbon centers, facilitating nucleophilic attack. For 3-substituted azetidines, the regioselectivity depends on the electronic nature of the substituent. Electron-withdrawing groups such as the tetrafluoroethyl moiety can direct nucleophilic attack to specific positions through inductive effects [6].

Experimental studies demonstrate that azetidine ring-opening reactions can achieve high yields (70-95%) under optimized conditions. The reaction typically employs ZnI₂ or Zn(OTf)₂ as Lewis acid catalysts in dichloromethane at room temperature to reflux conditions. The choice of nucleophile significantly influences the reaction outcome, with halide ions, alcohols, and amines all serving as effective nucleophiles [6].

The tetrafluoroethyl substituent in 3-(1,2,2,2-tetrafluoroethyl)azetidine can influence the ring-opening regioselectivity through both electronic and steric effects. The strong electron-withdrawing nature of the tetrafluoroethyl group increases the electrophilicity of the adjacent carbon center, potentially directing nucleophilic attack to this position. However, steric factors may also play a role in determining the preferred regioisomer [7].

Carbon-Fluorine Bond Activation and Defluorination Pathways

Carbon-fluorine bond activation in 3-(1,2,2,2-tetrafluoroethyl)azetidine represents a challenging but synthetically valuable transformation due to the exceptional strength of C-F bonds (110-130 kcal/mol) [8] [9]. Recent advances in organometallic chemistry have enabled selective C-F bond functionalization under mild conditions, opening new synthetic pathways for fluorinated heterocycles.

Organometallic approaches to C-F bond activation typically employ fluorophilic metal complexes that can selectively cleave C-F bonds through thermodynamically favorable metal-fluoride bond formation. Organoaluminum compounds, particularly triphenylaluminum (Ph₃Al), have demonstrated exceptional capability for C-F bond activation under cryogenic conditions as low as -78°C [8] [9]. The mechanism involves formation of intermediate ate complexes that facilitate fast nucleophile transfer, resulting in carbon-carbon bond formation with high selectivity.

The C-F bond activation process shows remarkable chemoselectivity, with unactivated alkyl fluorides being preferentially activated over other alkyl halides including chlorides, bromides, and iodides. This selectivity reversal represents a significant departure from traditional organometallic reactivity patterns and enables selective targeting of C-F bonds in complex molecular architectures [9].

Defluorination pathways for tetrafluoroethyl groups can proceed through different mechanisms depending on the reaction conditions. Under basic aqueous conditions, spontaneous defluorination can occur through β-elimination mechanisms. Research on trifluoromethylphenols has revealed that defluorination typically proceeds via an E1cb mechanism, initiated by deprotonation and followed by β-elimination [10]. Similar pathways may be operative for tetrafluoroethyl groups, particularly under alkaline conditions.

The kinetics of defluorination reactions are influenced by several factors including the substitution pattern, reaction pH, and temperature. Density functional theory calculations indicate that the rate-determining step typically involves β-elimination with activation energies ranging from 20-25 kcal/mol. The reaction proceeds through quinone-like intermediates that undergo rapid rearomatization, providing thermodynamic driving force for the overall transformation [10].

Photochemical defluorination represents another important pathway for C-F bond activation. UV irradiation combined with sulfite anions (UV/SO₃²⁻) can promote defluorination under alkaline conditions, with yields typically ranging from 50-80% depending on the substrate structure and reaction conditions [11].

Cycloaddition Reactions Involving the Four-Membered Ring

The azetidine ring in 3-(1,2,2,2-tetrafluoroethyl)azetidine can participate in various cycloaddition reactions, leveraging the inherent ring strain to drive bond formation processes. The most well-characterized cycloaddition reaction involves [4+2] cycloaddition with nitriles to form tetrahydropyrimidine derivatives [6].

The [4+2] cycloaddition reaction between azetidines and nitriles typically requires Lewis acid catalysis, with zinc triflate (Zn(OTf)₂) being the most effective catalyst. The reaction proceeds through coordination of the zinc center to the azetidine nitrogen, activating the ring toward cycloaddition. The nitrile component typically serves as both reactant and solvent, providing a high concentration of the dipolarophile for efficient cycloaddition [6].

Mechanistic studies indicate that the cycloaddition proceeds through a concerted mechanism involving simultaneous C-N and C-C bond formation. The reaction is highly regioselective, with the nitrile nitrogen typically bonding to the less substituted carbon of the azetidine ring. The tetrafluoroethyl substituent can influence the regioselectivity through both steric and electronic effects [6].

The reaction conditions for [4+2] cycloaddition typically involve heating at reflux temperatures in nitrile solvents with stoichiometric amounts of Zn(OTf)₂ catalyst. Reaction times range from several hours to overnight, with yields typically falling in the 65-85% range. The choice of nitrile significantly affects the reaction outcome, with aromatic nitriles generally reacting faster than aliphatic nitriles due to enhanced electrophilicity [6].

Strain-release cycloaddition reactions represent another important class of transformations for azetidine derivatives. The ring strain energy of 25.4 kcal/mol provides significant thermodynamic driving force for cycloaddition processes. Recent developments in photocatalytic strain-release chemistry have enabled new cycloaddition pathways that proceed under mild conditions with high functional group tolerance [12].

The photocatalytic approach employs organic photosensitizers to generate radical intermediates that can participate in cycloaddition reactions. The methodology allows access to densely functionalized azetidine derivatives through radical strain-release processes. The reaction proceeds through formation of carbon-centered radicals at the azetidine ring, which can then engage in various bond-forming processes including cycloaddition with unsaturated partners [12].

Dipolar cycloaddition reactions involving azetidine derivatives have also been reported, where the four-membered ring can function as either a dipole or dipolarophile depending on the substitution pattern and reaction conditions. These reactions typically proceed through concerted mechanisms and can provide access to complex polycyclic structures in a single synthetic operation [4].

The influence of the tetrafluoroethyl substituent on cycloaddition reactivity is multifaceted. The strong electron-withdrawing nature of the fluorinated group can enhance the electrophilicity of the azetidine ring, facilitating cycloaddition with electron-rich partners. Conversely, the steric bulk of the tetrafluoroethyl group may hinder approach of bulky cycloaddition partners, requiring careful optimization of reaction conditions .

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

157.05146188 g/mol

Monoisotopic Mass

157.05146188 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types